N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-4-16-20-21-18(23(16)22-9-5-6-10-22)27-12-17(24)19-14-11-13(25-2)7-8-15(14)26-3/h5-11H,4,12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHYVGAPOQHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The sulfanyl-acetamide group may improve solubility and bioavailability compared to thiol or carboxylic acid derivatives.
- The 2,5-dimethoxyphenyl moiety could modulate receptor binding affinity, analogous to methoxy-substituted aryl groups in kinase inhibitors .
Methodological Comparisons
Crystallographic data for the target compound and its analogues are typically refined using SHELXL , ensuring precision in bond-length (e.g., C–N: ~1.32 Å, C–S: ~1.76 Å) and angle measurements (e.g., N–C–S: ~120°) . ORTEP-3 facilitates visualization of molecular geometry, aiding in comparisons of conformational flexibility (e.g., triazole ring planarity vs. distortion in analogues) .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. For example:
- Step 1 : Condensation of hydrazine derivatives with carbonyl compounds to form triazole precursors.
- Step 2 : Introduction of the sulfanylacetamide group via nucleophilic substitution, using α-chloroacetamide derivatives in the presence of a base (e.g., KOH or pyridine) .
- Step 3 : Final functionalization (e.g., alkylation or arylation) at the 4-position of the triazole ring. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography. Reaction yields (~60–75%) depend on solvent choice (DMF, ethanol) and catalyst optimization (e.g., zeolites) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for the dimethoxyphenyl (δ 3.7–3.9 ppm for OCH3), pyrrole (δ 6.2–6.5 ppm), and sulfanylacetamide (δ 4.1 ppm for SCH2) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns matching the triazole core.
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) using SHELXL for refinement .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .
Q. What structural features influence its reactivity and biological activity?
- Triazole Ring : Participates in hydrogen bonding and π-π stacking with biological targets .
- Sulfanyl Group : Enhances electrophilicity, enabling thiol-disulfide exchange reactions .
- 2,5-Dimethoxyphenyl : Modulates lipophilicity and membrane permeability, critical for cellular uptake .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–150°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 0.01 M pyridine) .
- Realtime Monitoring : Employ HPLC to track intermediate formation and adjust reaction termination points .
- By-product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How to resolve contradictions in reported biological activity data across studies?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with allyl) and compare bioassay results (e.g., IC50 values) .
- In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or receptors) and validate with mutagenesis assays .
- Meta-analysis : Cross-reference datasets from cytotoxicity (MTT assays) and antimicrobial (MIC) studies to identify outliers .
Q. What computational methods predict binding modes with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the molecule .
- Pharmacophore Modeling : Align with known triazole-based inhibitors (e.g., antifungal agents) to prioritize targets .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Disorder/Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Low Resolution : Enhance data quality via synchrotron radiation or cryocooling .
- Hydrogen Bonding Ambiguity : Validate with Hirshfeld surface analysis using CrystalExplorer .
Q. What strategies enable selective derivatization of the triazole ring?
- Protection/Deprotection : Shield the sulfanyl group with trityl chloride during alkylation .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl groups at the 5-position .
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- pH Stability : Conduct accelerated stability studies (pH 1–13, 40°C) to identify hydrolysis-prone groups (e.g., acetamide) .
- Thermal Degradation : Use TGA/DSC to determine decomposition thresholds (>200°C typical) .
Q. How to address discrepancies between spectroscopic and computational data?
- NMR vs. DFT : Compare experimental 1H NMR shifts with Gaussian-calculated values (B3LYP/6-31G*) to validate conformational models .
- Mass Spec Anomalies : Reconcile unexpected fragments (e.g., loss of pyrrole) via tandem MS/MS .
- Orthogonal Validation : Combine XRD, IR, and NMR to cross-verify structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
